molecular formula C9H9ClO2 B089491 2-Phenoxypropionyl chloride CAS No. 122-35-0

2-Phenoxypropionyl chloride

Cat. No. B089491
CAS RN: 122-35-0
M. Wt: 184.62 g/mol
InChI Key: BDSSZTXPZHIYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxypropionyl chloride is a chemical compound synthesized from phenol and propionyl chloride. It has applications in various chemical reactions and the synthesis of complex molecules.

Synthesis Analysis

  • The synthesis of related compounds, such as p-Hydroxypropiophenone, involves esterification and Fries rearrangement reactions starting from phenol and propionyl chloride. The optimized conditions for such reactions include the use of BF3.H2O, temperature control, and reaction time monitoring, yielding high product percentages (Li Hong-bo, 2010).

Molecular Structure Analysis

  • The molecular structure and conformational composition of related compounds, like 2-methylpropionyl chloride, have been studied through gas-phase electron diffraction and ab initio calculations. These studies reveal details about the conformation of molecules and the positioning of various functional groups (K. Aarset et al., 1994).

Chemical Reactions and Properties

  • 2-Phenoxypropionyl chloride participates in various chemical reactions. For instance, 2-Hydroxy-2-methylpropiophenone undergoes multiple arylation in the presence of a palladium catalyst, involving C-C and C-H bond cleavages (H. Wakui et al., 2004).
  • Another example includes the preparation of methyl 2-arylpropanoates via a reaction involving sulfuryl chloride in the presence of an amide or a weak base (Takayoshi Yamauchi et al., 1987).

Physical Properties Analysis

  • Studies on related compounds help in understanding the physical properties of 2-Phenoxypropionyl chloride. For example, the research on 2-methylpropanal and 2-methylpropionyl chloride provides insights into their conformational composition and stability at different temperatures (K. Aarset et al., 1994).

Chemical Properties Analysis

  • The chemical properties of 2-Phenoxypropionyl chloride can be inferred from studies on related compounds. For instance, the reaction pathways and products of the propionylation of phenol over different catalysts provide insights into the reactivity and selectivity of similar compounds (V. Chaube et al., 2001).

Scientific Research Applications

  • Synthesis of Pharmaceuticals : 2-Phenoxypropionyl chloride is used in synthesizing compounds with potential pharmaceutical applications. For example, it's involved in the preparation of methyl 2-arylpropanoates, which are important in developing nonsteroidal anti-inflammatory and analgesic drugs (Yamauchi et al., 1987).

  • Allosteric Modifiers of Hemoglobin : Research has shown that derivatives of 2-phenoxypropionyl chloride can act as allosteric effectors of hemoglobin, influencing its oxygen-binding properties. This has potential applications in treating conditions related to depleted oxygen supply such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

  • Environmental Fate Assessment : Studies have used 2-phenoxypropionic acid, a related compound, to assess the environmental fate of phenoxy acid herbicides and their metabolites in groundwater and surface waters, especially around old landfills (Milosevic et al., 2013).

  • Chiral Synthesis : 2-Phenoxypropionyl chloride is employed in the chiral synthesis of specific enantiomers of organic compounds, which is crucial in the production of certain pharmaceuticals and fine chemicals (Takano et al., 1992).

  • Kinetic Resolution of Amines : It's used in the acylative kinetic resolution of racemic heterocyclic amines, a method important in separating enantiomers of organic compounds for pharmaceutical applications (Vakarov et al., 2016).

  • Acylation Studies : Research has been conducted on the diastereoselective acylation of benzoxazine derivatives with 2-aryloxypropionyl chlorides, including 2-phenoxypropionyl chloride, providing insights into stereoselective organic synthesis (Vakarov et al., 2019).

Safety And Hazards

2-Phenoxypropionyl chloride is classified as corrosive to metals, Category 1, and causes severe skin burns and eye damage, Sub-category 1C . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

2-phenoxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSSZTXPZHIYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870477
Record name Propanoyl chloride, 2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxypropionyl chloride

CAS RN

122-35-0
Record name 2-Phenoxypropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxypropanoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxypropionyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoyl chloride, 2-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoyl chloride, 2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxypropionyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENOXYPROPANOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X8A108HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxypropionyl chloride
Reactant of Route 2
Reactant of Route 2
2-Phenoxypropionyl chloride
Reactant of Route 3
2-Phenoxypropionyl chloride
Reactant of Route 4
Reactant of Route 4
2-Phenoxypropionyl chloride
Reactant of Route 5
Reactant of Route 5
2-Phenoxypropionyl chloride
Reactant of Route 6
2-Phenoxypropionyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.